WHI-P180 Hydrochloride: A Technical Guide to its Discovery and Chemical Synthesis
WHI-P180 Hydrochloride: A Technical Guide to its Discovery and Chemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
WHI-P180 hydrochloride is a synthetically derived multi-kinase inhibitor that has garnered significant interest in the fields of immunology and oncology. Initially identified through research efforts at the Wayne Hughes Institute, this small molecule, belonging to the 4-anilinoquinazoline class of compounds, has demonstrated potent inhibitory activity against a range of protein kinases. Notably, it has been characterized as an inhibitor of Janus kinase 3 (JAK3), a critical enzyme in cytokine signaling pathways that govern immune cell development and function. Beyond JAK3, WHI-P180 has shown inhibitory effects on other kinases, including Cyclin-dependent kinase 2 (Cdk2), rearranged during transfection (RET) kinase, kinase insert domain receptor (KDR), and epidermal growth factor receptor (EGFR). Its ability to modulate these key signaling molecules has positioned WHI-P180 as a valuable research tool and a potential scaffold for the development of novel therapeutics for a variety of disorders, including autoimmune diseases, inflammatory conditions, and certain cancers. This technical guide provides an in-depth overview of the discovery, chemical synthesis, and biological characterization of WHI-P180 hydrochloride.
Chemical Synthesis of WHI-P180 Hydrochloride
The chemical synthesis of WHI-P180 hydrochloride is a multi-step process that begins with the formation of the core quinazoline scaffold, followed by a nucleophilic aromatic substitution reaction to introduce the 3-aminophenol moiety. The final step involves the formation of the hydrochloride salt to improve the compound's solubility and stability.
Synthesis of the Key Intermediate: 4-Chloro-6,7-dimethoxyquinazoline
The synthesis of the crucial intermediate, 4-chloro-6,7-dimethoxyquinazoline, commences with the cyclization of 4,5-dimethoxy-2-aminobenzoic acid with formamide to yield 6,7-dimethoxyquinazolin-4(3H)-one. This intermediate is then chlorinated, typically using a strong chlorinating agent like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃), to produce 4-chloro-6,7-dimethoxyquinazoline.
Final Assembly and Salt Formation
The final step in the synthesis of WHI-P180 involves the nucleophilic aromatic substitution (SNAr) reaction between 4-chloro-6,7-dimethoxyquinazoline and 3-aminophenol. This reaction is typically carried out in a suitable solvent, such as isopropanol or dimethylformamide (DMF), and may be facilitated by the presence of a base to neutralize the hydrogen chloride generated during the reaction. The resulting free base of WHI-P180 is then treated with hydrochloric acid to yield the more stable and water-soluble hydrochloride salt.
Chemical synthesis pathway of WHI-P180 hydrochloride.
Quantitative Data: Inhibitory Activity of WHI-P180
The following table summarizes the reported half-maximal inhibitory concentration (IC50) values of WHI-P180 against various protein kinases. This data highlights the multi-targeted nature of the compound.
| Target Kinase | IC50 Value |
| RET | 5 nM[1][2] |
| KDR (VEGFR2) | 66 nM[1][2] |
| Cdk2 | 1.0 µM[3] |
| EGFR | 4.0 µM[1][2] |
| JAK3 | Inhibition demonstrated, specific IC50 may vary by assay conditions |
Experimental Protocols
Chemical Synthesis of WHI-P180 Hydrochloride
Materials:
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4,5-dimethoxy-2-aminobenzoic acid
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Formamide
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Thionyl chloride (SOCl₂) or Phosphorus oxychloride (POCl₃)
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4-chloro-6,7-dimethoxyquinazoline
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3-aminophenol
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Isopropanol
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Hydrochloric acid (HCl)
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Anhydrous sodium sulfate
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Ethyl acetate
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Hexane
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Standard laboratory glassware and equipment for organic synthesis (reflux condenser, magnetic stirrer, etc.)
Procedure:
Step 1: Synthesis of 6,7-dimethoxyquinazolin-4(3H)-one
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A mixture of 4,5-dimethoxy-2-aminobenzoic acid and an excess of formamide is heated at reflux for several hours.
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The reaction mixture is cooled, and the precipitated product is collected by filtration.
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The crude product is washed with water and then a non-polar solvent like hexane to remove residual formamide and other impurities.
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The product is dried under vacuum to yield 6,7-dimethoxyquinazolin-4(3H)-one.
Step 2: Synthesis of 4-chloro-6,7-dimethoxyquinazoline
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6,7-dimethoxyquinazolin-4(3H)-one is suspended in an excess of thionyl chloride or phosphorus oxychloride.
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A catalytic amount of dimethylformamide (DMF) may be added.
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The mixture is heated at reflux until the reaction is complete (monitored by TLC).
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The excess chlorinating agent is removed under reduced pressure.
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The residue is carefully quenched with ice-water, and the resulting precipitate is collected by filtration.
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The crude product is washed with water and dried to give 4-chloro-6,7-dimethoxyquinazoline.
Step 3: Synthesis of WHI-P180
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4-chloro-6,7-dimethoxyquinazoline and an equimolar amount of 3-aminophenol are dissolved in isopropanol.
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The mixture is heated at reflux for several hours.
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The reaction is monitored by TLC for the disappearance of the starting materials.
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Upon completion, the reaction mixture is cooled, and the precipitated product (WHI-P180 free base) is collected by filtration.
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The crude product is washed with cold isopropanol and dried.
Step 4: Formation of WHI-P180 Hydrochloride
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The synthesized WHI-P180 free base is suspended in a suitable solvent like ethanol or a mixture of dichloromethane and methanol.
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A solution of hydrochloric acid in ethanol or diethyl ether is added dropwise with stirring until the solution becomes acidic.
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The precipitated WHI-P180 hydrochloride is collected by filtration, washed with a non-polar solvent (e.g., diethyl ether), and dried under vacuum.
JAK3 Kinase Inhibition Assay
Principle: This assay measures the ability of WHI-P180 to inhibit the phosphotransferase activity of JAK3. The assay typically involves incubating the enzyme with a substrate (a peptide or protein) and ATP, and then quantifying the amount of phosphorylated substrate.
Materials:
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Recombinant human JAK3 enzyme
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Kinase buffer (e.g., Tris-HCl, MgCl₂, DTT)
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ATP
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JAK3-specific peptide substrate (e.g., a poly(Glu, Tyr) peptide)
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WHI-P180 hydrochloride (dissolved in DMSO)
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Detection reagent (e.g., a phosphospecific antibody or a luminescent ADP detection kit)
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96-well microplates
Procedure:
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Prepare a serial dilution of WHI-P180 hydrochloride in kinase buffer.
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In a 96-well plate, add the JAK3 enzyme, the peptide substrate, and the different concentrations of WHI-P180 or vehicle (DMSO) control.
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Initiate the kinase reaction by adding a solution of ATP in kinase buffer to each well.
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Incubate the plate at a controlled temperature (e.g., 30°C) for a specific period (e.g., 30-60 minutes).
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Stop the reaction by adding a stop solution (e.g., EDTA).
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Quantify the amount of phosphorylated substrate using a suitable detection method. For example, in an ELISA-based assay, the plate is coated with the substrate, and a phosphospecific antibody conjugated to an enzyme (like HRP) is used for detection. In a luminescence-based assay, the amount of ADP produced is measured.
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The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Experimental workflow for a JAK3 kinase inhibition assay.
Mast Cell Degranulation Assay
Principle: This assay assesses the ability of WHI-P180 to inhibit the release of inflammatory mediators from mast cells upon stimulation. A common method is to measure the activity of β-hexosaminidase, an enzyme released from mast cell granules upon degranulation.[4]
Materials:
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Mast cell line (e.g., RBL-2H3 or bone marrow-derived mast cells)
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Cell culture medium (e.g., DMEM with FBS)
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Anti-DNP IgE
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DNP-HSA (antigen)
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Tyrode's buffer or similar physiological buffer
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WHI-P180 hydrochloride
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Triton X-100 (for cell lysis and maximum release control)
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p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG), the substrate for β-hexosaminidase
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Stop solution (e.g., sodium carbonate buffer)
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96-well plates
Procedure:
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Seed mast cells in a 96-well plate and sensitize them overnight with anti-DNP IgE.
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Wash the cells with Tyrode's buffer to remove unbound IgE.
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Pre-incubate the cells with various concentrations of WHI-P180 or vehicle control for a defined period (e.g., 30 minutes).
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Stimulate degranulation by adding DNP-HSA to the wells. Include a negative control (no antigen) and a positive control for maximum release (lysed with Triton X-100).
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Incubate for a specific time (e.g., 30-60 minutes) at 37°C.
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Centrifuge the plate to pellet the cells.
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Transfer the supernatant to a new 96-well plate.
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Add the pNAG substrate to each well and incubate to allow for the enzymatic reaction.
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Stop the reaction with the stop solution.
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Measure the absorbance at 405 nm using a plate reader.
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Calculate the percentage of degranulation inhibition for each concentration of WHI-P180.
Signaling Pathway
WHI-P180 exerts its effects by inhibiting key kinases in cellular signaling pathways. One of its primary targets, JAK3, is a crucial component of the JAK/STAT signaling pathway, which is activated by various cytokines. Inhibition of JAK3 by WHI-P180 disrupts the downstream signaling cascade, leading to a modulation of the immune response.
Inhibition of the JAK/STAT signaling pathway by WHI-P180.
Conclusion
WHI-P180 hydrochloride is a versatile multi-kinase inhibitor with significant potential in biomedical research and drug discovery. Its well-defined chemical synthesis and its potent inhibitory activity against key signaling kinases, particularly JAK3, make it a valuable tool for dissecting cellular signaling pathways and for exploring novel therapeutic strategies for a range of diseases. The detailed protocols and data presented in this guide provide a comprehensive resource for researchers and drug development professionals working with this important compound.
